Pellotine hydrochloride
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Overview
Description
Pellotine hydrochloride is an alkaloid found in the Lophophora species, particularly in Lophophora diffusa . It is known for its slightly narcotic properties and has been used by Native Americans as a constituent of peyote for sacramental purposes . This compound has been reported to have hypnotic effects, causing drowsiness and a desire to avoid physical or mental exertion .
Preparation Methods
The synthetic routes and reaction conditions for preparing pellotine hydrochloride are not extensively documented in the literature. it is known that pellotine can be isolated from the Lophophora species. Industrial production methods likely involve the extraction and purification of the alkaloid from the cactus .
Chemical Reactions Analysis
Pellotine hydrochloride undergoes various chemical reactions, including:
Oxidation: Pellotine can be oxidized to form pellotine-N-oxide.
Substitution: Pellotine can undergo substitution reactions, particularly involving its methoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation and specific catalysts for substitution reactions. The major products formed from these reactions include pellotine-N-oxide and other derivatives .
Scientific Research Applications
Pellotine hydrochloride has several scientific research applications:
Mechanism of Action
Pellotine hydrochloride exerts its effects primarily through the modulation of serotonergic receptors. It is selective for the serotonin (5-HT)1D, 5-HT6, and 5-HT7 receptors, where it binds with affinities in the nanomolar range . This compound acts as an agonist at the 5-HT6 receptor and an inverse agonist at the 5-HT7 receptor . These interactions lead to its hypnotic effects, including decreased locomotion, inhibition of REM sleep, and promotion of sleep fragmentation .
Comparison with Similar Compounds
Pellotine hydrochloride can be compared with other similar compounds, such as:
Mescaline: Another alkaloid found in the Lophophora species, known for its psychoactive effects.
Anhalonidine: A phenolic tetrahydroisoquinoline alkaloid similar to pellotine.
Lophophorine: A non-phenolic tetrahydroisoquinoline alkaloid.
This compound is unique due to its specific hypnotic properties and its selective binding to serotonergic receptors, which distinguishes it from other alkaloids like mescaline that have more pronounced psychoactive effects .
Properties
CAS No. |
74525-27-2 |
---|---|
Molecular Formula |
C13H20ClNO3 |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15;/h7-8,15H,5-6H2,1-4H3;1H/t8-;/m0./s1 |
InChI Key |
QJOXYDTYRYWHII-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C(=C(C=C2CCN1C)OC)OC)O.Cl |
Canonical SMILES |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O.Cl |
Origin of Product |
United States |
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